molecular formula C8H13NO3 B14606495 Cyclohexanone, 3-(1-nitroethyl)- CAS No. 59969-93-6

Cyclohexanone, 3-(1-nitroethyl)-

Cat. No.: B14606495
CAS No.: 59969-93-6
M. Wt: 171.19 g/mol
InChI Key: UNJFNXOQUDPIMG-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(1-nitroethyl)-, is a cyclohexanone derivative featuring a nitroethyl group (-CH₂CH₂NO₂) at the 3-position of the cyclohexane ring. Nitro groups are electron-withdrawing, which can significantly alter reactivity, solubility, and stability compared to unsubstituted cyclohexanone or derivatives with alkyl/aryl substituents .

Properties

CAS No.

59969-93-6

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-(1-nitroethyl)cyclohexan-1-one

InChI

InChI=1S/C8H13NO3/c1-6(9(11)12)7-3-2-4-8(10)5-7/h6-7H,2-5H2,1H3

InChI Key

UNJFNXOQUDPIMG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC(=O)C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chiral Diamine-Catalyzed Michael Addition

The asymmetric Michael addition of nitroethane to α,β-unsaturated cyclohexanone derivatives represents a stereoselective route to 3-(1-nitroethyl)cyclohexanone. Catalyst 1, synthesized from (1R,2R)-cyclohexane-1,2-diamine and aniline, enables enantioselective β-nitroalkylation.

Procedure:

  • Reactants: β-Unsaturated cyclohexanone (1.0 mmol), nitroethane (3.0 mmol), Catalyst 1 (0.05–0.20 mmol).
  • Conditions: Stirred at room temperature for 24–48 hours under inert atmosphere.
  • Workup: Solvent removal under vacuum, acid washing (1 M HCl), and silica gel chromatography (PE/EtOAc = 10:1).

Performance Metrics:

Catalyst Loading (mol%) Reaction Time (h) Yield (%) syn:anti Ratio ee (%)
5 48 75 95:5 92
20 24 82 97:3 95

Characterization via $$ ^1H $$ NMR (CDCl$$ _3 $$) confirms regioselectivity: δ 4.42–4.26 (m, 2H, CH$$ _2 $$NO$$ _2 $$), 2.65–2.43 (m, 2H, cyclohexanone protons).

Organocatalytic Michael Addition of Nitroolefins

Proline-Derived Catalyst Systems

Nitroolefins undergo conjugate addition to cyclohexanone using secondary amine catalysts. A representative protocol employs L-proline and n-butyric acid to achieve high diastereoselectivity.

Procedure:

  • Reactants: Cyclohexanone (2.3 mmol), β-nitrostyrene (0.23 mmol), L-proline (10 mol%), n-butyric acid (10 mol%).
  • Conditions: Stirred at 25°C for 30 minutes, followed by nitroolefin addition and reaction completion within 2 hours.
  • Workup: Column chromatography (PE/EtOAc = 15:1) yields the product as a white solid.

Outcomes:

Entry Nitroolefin Yield (%) syn:anti Ratio mp (°C)
1 β-Nitrostyrene 98 99:1 124–126
2 1-Nitrocyclohexene 89 94:6 110–112

The product exhibits $$ [\alpha]^{20}_D = -31.5 $$ (c 1.3, CHCl$$ _3 $$), confirming enantiomeric enrichment.

Comparative Analysis of Methodologies

Efficiency and Selectivity

Chiral diamine catalysts (Method 1) provide superior enantioselectivity (>95% ee) but require longer reaction times (24–48 h). Organocatalytic approaches (Method 2) achieve higher yields (98%) and faster kinetics (2 h) but necessitate acidic additives.

Table 3: Method Comparison

Parameter Catalytic Asymmetric Organocatalytic
Yield (%) 75–82 89–98
Reaction Time (h) 24–48 2–4
Diastereoselectivity 95:5–97:3 94:6–99:1
Catalyst Cost High Moderate

Substrate Scope

  • Electron-Deficient Olefins: β-Nitrostyrene derivatives react efficiently, while aliphatic nitroolefins require elevated temperatures.
  • Cyclohexanone Derivatives: α,β-Unsaturated variants (e.g., 2-cyclohexenone) are optimal for Method 1.

Structural Characterization

Spectroscopic Data

$$ ^1H $$ NMR (CDCl$$ _3 $$):

  • δ 1.10–1.22 (m, 1H, cyclohexane), 1.47–1.73 (m, 4H, cyclohexane), 2.26–2.44 (m, 2H, CH$$ _2 $$NO$$ _2 $$), 4.42–4.26 (m, 2H, NO$$ _2 $$CH$$ _2 $$).

IR (KBr):

  • 1705 cm$$ ^{-1} $$ (C=O stretch), 1550 cm$$ ^{-1} $$ (asymmetric NO$$ _2 $$), 1370 cm$$ ^{-1} $$ (symmetric NO$$ _2 $$).

Mass Spectrometry:

  • m/z 183.11 [M+H]$$ ^+ $$, consistent with C$$ _8$$H$$ _{13}$$NO$$ _3 $$.

Scientific Research Applications

Potential Applications

Cyclohexanone, 3-(1-nitroethyl)- has potential applications in various fields:

  • Chemical Industry It can serve as an intermediate in the chemical industry. Interaction studies are crucial for understanding its behavior in different chemical environments and potential applications in drug design and synthesis. Research on similar compounds indicates that the presence of the nitro group significantly affects reactivity patterns and selectivity during reactions.
  • Asymmetric Michael Reactions Cyclohexanone can be used in asymmetric Michael addition reactions with nitroolefins, which are important in organic synthesis . It has been found that cyclohexanone shows high stereoselectivity in aminocatalytic reactions .
  • Synthesis Methods Several synthesis methods can be employed to produce cyclohexanone, 3-(1-nitroethyl)-.

Structural Comparison with Other Compounds

Cyclohexanone, 3-(1-nitroethyl)- shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Attributes
CyclohexanoneCyclohexane ring with a ketone functional groupBasic structure without substituents
3-MethylcyclohexanoneMethyl group at the 3-positionIncreased steric hindrance affecting reactivity
2-NitrocyclohexanoneNitro group at the 2-positionDifferent electronic properties due to position
3-(2-Nitropropan-2-yl)cyclohexanoneNitro group attached to a branched chainPotentially different biological activity

These compounds illustrate variations in substituents that can influence reactivity and biological activity. Cyclohexanone, 3-(1-nitroethyl)- is unique due to its specific combination of a ketonic structure and a nitroalkyl side chain, potentially leading to distinct chemical behavior compared to its analogs.

Case Studies

  • (1’R,3S)-3-(1’-Nitroethyl)cyclohexanone and (1’S,3S)-3-(1’-nitroethyl)cyclohexanone : These compounds were characterized using NMR spectroscopy. Spectral data: δH(CDCl3) 1.42–1.52 (2H, m), 1.54 (3H, d, J 6.8 Hz), 1.57 (3H, d, J 6.8 Hz), 1.60–1.74 (2H, m), 1.87–1.97 (2H, m), 2.10–2.18 (4H, m), 2.24–2.37 (4H, m), 2.38–2.48 (4H, m), 4.47–4.55 (2H, m); δC(CDCl3) 16.1, 16.2, 24.1, 24.3, 26.8, 27.4, 40.76, 40.79, 42.2, 42.4, 43.2, 43.6, 86.87, 86.90, 208.5, 208.6; ν(KBr)/cm−11715 (C=O), 1544 (NO2); [α]D22.5– 4.6 (c = 1.0, CHCl3, dr = 1.01:1, 50% ee, 38 % ee) .
  • Asymmetric Michael Addition to Nitroolefins : A mixture of a catalyst and triethylamine in cyclohexanone was stirred, followed by the addition of n-butyric acid and a nitroolefin. The resulting mixture was purified by column chromatography to yield products such as (S)-2-((R)-2-Nitro-1-phenylethyl)cyclohexanone and (S)-2-((R)-1-(4-Chlorophenyl)-2-nitroethyl)-cyclohexanone .
  • Amino Imidate Catalyzed Asymmetric Michael Reactions : Cyclohexanone and β-nitrostyrene were stirred in the presence of tert-butyl l-proline imidate, showing reasonable to excellent conversions in various solvents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclohexanone, 3-(1-nitroethyl)-cyclohexanone, and structurally related derivatives based on molecular properties, substituent effects, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Solubility Key Applications References
Cyclohexanone C₆H₁₀O 98.15 None 155.6 8.6 g/100 mL (water, 20°C) Solvent, nylon production, coatings
3-(1-nitroethyl)-cyclohexanone C₈H₁₃NO₃ 171.19* 1-nitroethyl Not reported Likely low water solubility Inferred: Explosives, synthesis intermediates
3-Isopropylcyclohexanone C₉H₁₆O 140.22 Isopropyl Not reported Miscible with organic solvents Fragrances, flavor intermediates
3-(2-Chlorophenyl)-cyclohexanone C₁₂H₁₃ClO 208.68 2-chlorophenyl Not reported Organic solvents Pharmaceutical intermediates
3-Methylcyclohexanone C₇H₁₂O 112.17 Methyl ~170 (estimated) Low water solubility Solvent, organic synthesis
Cyclohexanone diethyl acetal C₁₀H₂₀O₂ 172.26 Diethyl acetal Not reported Organic solvents Perfumery, flavoring agents

*Calculated based on atomic masses.

Key Observations:

Substituent Effects on Physical Properties: Nitroethyl Group: The nitroethyl substituent increases molecular weight (171.19 g/mol) compared to cyclohexanone (98.15 g/mol). Nitro groups typically raise boiling points due to polarity but reduce water solubility, as seen in nitroaromatics . Alkyl Groups (Methyl, Isopropyl): These electron-donating groups slightly increase hydrophobicity but have minimal impact on reactivity compared to nitro groups. For example, 3-methylcyclohexanone retains solvent-like properties .

Chemical Reactivity: Cyclohexanone’s ketone group undergoes typical reactions like oxidation (to adipic acid for nylon) or condensation . The nitroethyl group may stabilize adjacent charges, altering reaction pathways in reductions or nucleophilic additions. Nitro-substituted compounds are often precursors in amine synthesis (via reduction) or explosives (e.g., nitroalkanes), though specific data for this compound is lacking .

Biodegradation: Cyclohexanone derivatives with electron-withdrawing groups (e.g., nitro) may resist microbial degradation compared to alkylated analogs. notes that cyclohexanone itself forms detectable biodegradation products (e.g., P2Con), but nitro groups could hinder this process .

Applications: Cyclohexanone: Dominates in nylon production (via adipic acid) and as a solvent for resins . 3-Isopropylcyclohexanone: Used in fragrances (e.g., Nutclone’s nutty-caramel odor) . 3-(2-Chlorophenyl)-cyclohexanone: Serves as a pharmaceutical intermediate, likely for antipsychotics or analgesics .

Research Findings and Gaps

  • Synthesis: While outlines methods for cyclohexanone derivatives (e.g., enolether formation), the nitroethyl analog may require nitration or Michael additions, which are unexplored in the provided data.
  • Spectroscopic Data: Cyclohexanone derivatives in and report NMR shifts (e.g., δ 1.64–1.87 ppm for cyclohexanone protons), but nitro groups would likely deshield adjacent protons, shifting signals upfield .
  • Toxicity: Nitro compounds often exhibit higher toxicity than parent ketones. Cyclohexanone itself is classified as hazardous (UN 1915) ; the nitroethyl variant may require stricter handling.

Q & A

Q. What synthetic routes are viable for producing 3-(1-nitroethyl)-cyclohexanone, and how can reaction conditions be optimized?

Methodological Answer:

  • Catalytic hydrogenation of phenol derivatives (e.g., nitroethyl-substituted precursors) using palladium-based catalysts in liquid-phase reactions can yield cyclohexanone derivatives. Reaction parameters such as temperature (120–200°C), hydrogen pressure (1–5 bar), and catalyst loading (0.5–2 wt%) critically influence selectivity and yield .
  • Process optimization should include factorial experimental designs (e.g., three-level full factorial) to assess interactions between variables like pH, solvent polarity, and catalyst stability .

Q. Which spectroscopic techniques are most effective for characterizing 3-(1-nitroethyl)-cyclohexanone?

Methodological Answer:

  • FT-IR/Raman spectroscopy identifies functional groups (e.g., nitro, carbonyl) via vibrational modes. For example, the carbonyl stretch of cyclohexanone derivatives typically appears at ~1715 cm⁻¹ .
  • NMR analysis (¹H/¹³C) resolves structural isomers and confirms substitution patterns. Chemical shifts for the nitroethyl group are expected at δ 4.3–4.8 ppm (¹H) and δ 75–85 ppm (¹³C) .
  • GC-MS/HPLC quantifies purity and detects byproducts. Cyclohexanone derivatives exhibit retention times correlating with hydrophobicity in reverse-phase columns .

Q. How can computational methods predict the electronic and thermodynamic properties of 3-(1-nitroethyl)-cyclohexanone?

Methodological Answer:

  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in calculating molecular orbitals, dipole moments, and reaction energetics. Basis sets like 6-311+G(d,p) are recommended .
  • Thermochemical data (e.g., enthalpy of formation, heat capacity) can be derived from NIST-standardized databases, validated against experimental gas-phase measurements .

Advanced Research Questions

Q. How do solvent effects and reaction mechanisms influence the selectivity of 3-(1-nitroethyl)-cyclohexanone synthesis?

Methodological Answer:

  • Solvent polarity modulates reaction pathways. Polar aprotic solvents (e.g., cyclohexanone itself) stabilize transition states in nitro-group additions, reducing side reactions like over-oxidation .
  • In situ ATR-FTIR and kinetic modeling reveal intermediates. For example, photocatalytic oxidation of cyclohexanol derivatives proceeds via hydroxyl radical-mediated dehydrogenation, achieving >99% selectivity for ketones under optimized light intensity (e.g., 365 nm UV) .

Q. What explains discrepancies in toxicity and mutagenicity data for cyclohexanone derivatives?

Methodological Answer:

  • Conflicting mutagenicity results (e.g., micronucleus assays vs. Ames tests) may arise from metabolic activation differences. For example, mammalian bone marrow tests show dose-dependent clastogenicity at >500 mg/kg, while bacterial systems lack sensitivity due to limited nitroreductase activity .
  • IARC Group 3 classification (not classifiable as carcinogenic) is based on inadequate animal evidence. Subchronic exposure studies in rodents suggest hepatotoxicity thresholds at 200 ppm, emphasizing species-specific metabolic pathways .

Q. How can molecular dynamics (MD) simulations guide the design of cyclohexanone-derived catalysts or drug scaffolds?

Methodological Answer:

  • Proximity analysis in MD simulations identifies solvent interactions. For instance, cyclohexanone’s low dielectric constant (ε = ~15) stabilizes hydrophobic pockets in enzyme-binding sites, enhancing ligand affinity .
  • Scaffold optimization (e.g., cyclic ureas vs. cyclohexanone cores) improves hydrogen-bonding networks. DFT-driven docking studies show that replacing cyclohexanone with a 7-membered urea ring increases binding energy to aspartic proteases by 2–3 kcal/mol .

Q. What experimental and computational strategies resolve contradictions in thermodynamic data for cyclohexanone derivatives?

Methodological Answer:

  • High-precision calorimetry (e.g., differential scanning calorimetry) validates gas-phase DFT calculations. Discrepancies in enthalpy of formation (±5 kcal/mol) often stem from approximations in solvation models .
  • Multi-reference methods (e.g., CASSCF) address electron correlation errors in nitro-group energetics, particularly for excited-state reactions .

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